Acide propargyl-PEG5

Vue d'ensemble

Description

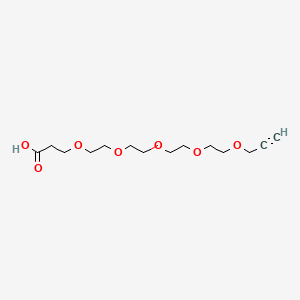

Propargyl-PEG5-Acid is a compound that consists of a propargyl group and a polyethylene glycol (PEG) chain with five ethylene glycol units, terminating in a carboxylic acid group. This compound is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The presence of the propargyl group allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in bioconjugation and drug delivery applications .

Applications De Recherche Scientifique

Propargyl-PEG5-Acid has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.

Biology: In bioconjugation, it enables the labeling and tracking of biomolecules, aiding in the study of biological processes.

Medicine: Propargyl-PEG5-Acid is employed in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are used for targeted drug delivery and protein degradation, respectively.

Industry: It is utilized in the formulation of drug delivery systems, enhancing the solubility and stability of therapeutic agents

Mécanisme D'action

Target of Action

Propargyl-PEG5-Acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of Propargyl-PEG5-Acid are azide-bearing compounds or biomolecules . The compound can also be used to synthesize ADC inhibitors of Galectin-3 .

Mode of Action

The terminal carboxylic acid of Propargyl-PEG5-Acid can react with primary and secondary amine groups in the presence of amide coupling reagents (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This process is part of the copper-catalyzed azide-alkyne Click Chemistry , a type of cycloaddition reaction that is widely used in bioconjugation, material science, and drug discovery.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Propargyl-PEG5-Acid is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules .

Action Environment

The action of Propargyl-PEG5-Acid is influenced by the presence of copper, which catalyzes the azide-alkyne Click Chemistry . Additionally, the presence of primary and secondary amine groups is necessary for the reaction of the terminal carboxylic acid . The compound’s solubility in aqueous media suggests that it may be more effective in such environments.

Analyse Biochimique

Biochemical Properties

Propargyl-PEG5-Acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds and triazole linkages. The terminal carboxylic acid of Propargyl-PEG5-Acid can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds . Additionally, the propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-bearing compounds, resulting in a stable triazole linkage . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of conjugates and linkers in biochemical assays and drug delivery systems .

Cellular Effects

Propargyl-PEG5-Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable conjugates with biomolecules, Propargyl-PEG5-Acid can modulate cell function and signaling pathways. For example, it can be used to synthesize antibody-drug conjugates (ADCs) that target specific cell surface receptors, leading to altered gene expression and cellular responses . Additionally, Propargyl-PEG5-Acid can affect cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

At the molecular level, Propargyl-PEG5-Acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The terminal carboxylic acid can form stable amide bonds with primary amine groups, while the propargyl group can undergo CuAAc with azide-bearing compounds . These interactions result in the formation of stable conjugates and linkers, which can modulate enzyme activity and gene expression. For instance, Propargyl-PEG5-Acid can be used to synthesize ADC inhibitors of Galectin-3, a protein involved in cell adhesion and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG5-Acid can change over time due to its stability and degradation. Propargyl-PEG5-Acid is generally stable when stored at -20°C, but its stability can be affected by factors such as light and temperature . Long-term studies have shown that Propargyl-PEG5-Acid can maintain its activity and function over extended periods, although some degradation may occur . These temporal effects can influence the outcomes of in vitro and in vivo experiments, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of Propargyl-PEG5-Acid can vary with different dosages in animal models. At low doses, Propargyl-PEG5-Acid may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which Propargyl-PEG5-Acid exerts its desired effects without causing toxicity .

Metabolic Pathways

Propargyl-PEG5-Acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can form stable conjugates with metabolic enzymes, modulating their activity and function . Additionally, Propargyl-PEG5-Acid can affect the levels of metabolites by influencing enzyme activity and metabolic pathways . These interactions highlight the importance of Propargyl-PEG5-Acid in regulating cellular metabolism and biochemical reactions.

Transport and Distribution

Within cells and tissues, Propargyl-PEG5-Acid is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the solubility of Propargyl-PEG5-Acid in aqueous media, facilitating its transport and distribution . Additionally, the compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells and tissues . These interactions are crucial for the proper function and activity of Propargyl-PEG5-Acid in biochemical assays and drug delivery systems.

Subcellular Localization

Propargyl-PEG5-Acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Propargyl-PEG5-Acid can be localized to the cytoplasm or nucleus, where it can interact with specific biomolecules and modulate cellular processes . These localization patterns are essential for the proper function and activity of Propargyl-PEG5-Acid in biochemical reactions and cellular assays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propargyl-PEG5-Acid can be synthesized through a multi-step process involving the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using oxidizing agents like Jones reagent or through esterification followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the production of Propargyl-PEG5-Acid involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Types of Reactions:

Click Chemistry: Propargyl-PEG5-Acid undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing compounds to form stable triazole linkages.

Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form amide bonds.

Common Reagents and Conditions:

CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction, typically carried out in aqueous or mixed solvent systems at room temperature.

Amide Bond Formation: EDC or DCC is used in combination with N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, facilitating the formation of amide bonds under mild conditions.

Major Products:

Triazole Linkages: The CuAAC reaction yields triazole-linked conjugates.

Amide Bonds: The reaction with primary amines results in the formation of stable amide-linked conjugates

Comparaison Avec Des Composés Similaires

Propargyl-PEG3-Acid: Contains a shorter PEG chain with three ethylene glycol units.

Propargyl-PEG4-Acid: Contains a PEG chain with four ethylene glycol units.

Propargyl-PEG6-Acid: Contains a longer PEG chain with six ethylene glycol units.

Comparison: Propargyl-PEG5-Acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The five-unit PEG chain offers sufficient hydrophilicity to enhance solubility in aqueous media while maintaining the flexibility required for efficient bioconjugation. In contrast, shorter PEG chains like Propargyl-PEG3-Acid may offer less solubility, while longer chains like Propargyl-PEG6-Acid may introduce steric hindrance, affecting the efficiency of conjugation reactions .

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIACWQVTBMVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-51-1 | |

| Record name | 4,7,10,13,16-pentaoxanonadec-18-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)